molecular formula C12H16N4O2 B15057594 (3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine

(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B15057594
M. Wt: 248.28 g/mol
InChI Key: IEQJWUSZJFJABV-UHFFFAOYSA-N
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Description

(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential bioactive properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine can be achieved through several methods. One common approach involves the Michael addition of N-heterocycles to chalcones. This method uses ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as a catalyst . The reaction typically proceeds under mild conditions, providing moderate yields due to the retro-Michael reaction.

Another method involves the reaction of isothiocyanates with hydrazides, followed by cyclization to form the triazole ring . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various biological targets through hydrogen bonding and other interactions . This binding can modulate the activity of enzymes and receptors, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxy-4-methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethoxy and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

(3-ethoxy-4-methoxyphenyl)-(1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C12H16N4O2/c1-3-18-10-6-8(4-5-9(10)17-2)11(13)12-14-7-15-16-12/h4-7,11H,3,13H2,1-2H3,(H,14,15,16)

InChI Key

IEQJWUSZJFJABV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=NC=NN2)N)OC

Origin of Product

United States

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